Ethyl 2-(piperazin-1-yl)pentanoate

Description

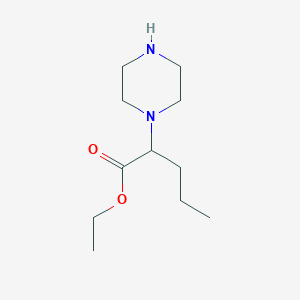

Ethyl 2-(piperazin-1-yl)pentanoate is a synthetic organic compound featuring a piperazine ring substituted at the second position of a pentanoate ester. The piperazine moiety, a six-membered ring with two nitrogen atoms, is a common pharmacophore in drug discovery due to its ability to interact with biological targets such as enzymes and receptors . The pentanoate ester group (five-carbon chain) contributes to the compound's lipophilicity, influencing its solubility, bioavailability, and metabolic stability.

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 2-piperazin-1-ylpentanoate |

InChI |

InChI=1S/C11H22N2O2/c1-3-5-10(11(14)15-4-2)13-8-6-12-7-9-13/h10,12H,3-9H2,1-2H3 |

InChI Key |

QVMQQACHHMWVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperazin-1-yl)pentanoate typically involves the reaction of piperazine with ethyl 2-bromopentanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(piperazin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperazine ring + pentanoate ester | High lipophilicity due to the five-carbon chain; potential for receptor binding via the piperazine moiety . |

| Ethyl 2-(piperazin-1-yl)propanoate | Piperazine ring + propanoate ester | Shorter carbon chain (three carbons) reduces lipophilicity compared to pentanoate; may exhibit faster metabolic clearance . |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Pentanoate ester + pyrimidine and benzamide groups | Enhanced biological activity due to pyrimidine and benzamide substituents; potential acetylcholinesterase inhibition . |

| Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | Dimethyl-substituted piperazine + acetate ester | Increased steric hindrance from methyl groups; altered receptor affinity compared to unsubstituted piperazine analogs . |

| Ethyl 5-(4-cyanophenoxy)pentanoate | Pentanoate ester + 4-cyanophenoxy group | Improved solubility and reactivity due to the polar cyanophenoxy group; applications in material science . |

| Methyl (2S)-2-(methylamino)pentanoate | Methyl ester + methylamino group | Stereospecific activity (S-enantiomer); potential as a chiral building block in drug synthesis . |

Physicochemical Properties

- Lipophilicity: The pentanoate chain increases logP values compared to propanoate or acetate analogs, favoring passive diffusion across biological membranes .

- Solubility: Ethyl esters generally have lower water solubility than methyl esters (e.g., methyl (2S)-2-(methylamino)pentanoate vs. ethyl analogs) .

- Metabolic Stability: Longer ester chains (e.g., pentanoate) may slow hydrolysis by esterases compared to shorter chains, prolonging half-life .

Biological Activity

Ethyl 2-(piperazin-1-yl)pentanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound is synthesized through various methods involving piperazine derivatives. The synthesis typically involves the reaction of piperazine with ethyl pentanoate under controlled conditions to yield the desired compound. The structural formula can be represented as follows:

This structure features a piperazine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including this compound. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| This compound | MCF7 (Breast) | TBD | Antiangiogenic effects |

Studies have shown that these compounds may induce apoptosis through mechanisms involving the upregulation of pro-apoptotic genes (e.g., Bak) and downregulation of anti-apoptotic genes (e.g., Bcl-2 and Bcl-XL), leading to altered protein ratios that favor cell death .

2.2 Anti-inflammatory Properties

Piperazine derivatives have also been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example, a study found that derivatives with similar structures showed growth inhibition rates ranging from -40% to -90% across different cancer types .

3.2 Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of this compound with various protein targets. These studies suggest that the compound may effectively bind to apoptosis-related proteins, enhancing its anticancer activity .

4.

This compound presents promising biological activities, particularly in anticancer and anti-inflammatory applications. Ongoing research is crucial for further elucidating its mechanisms of action and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.